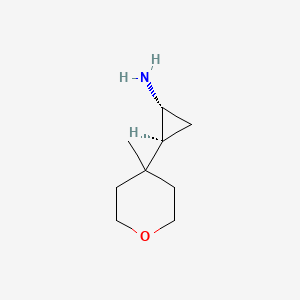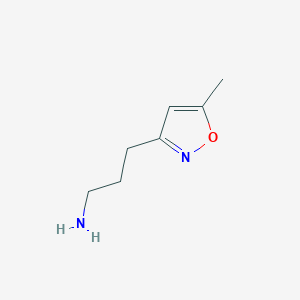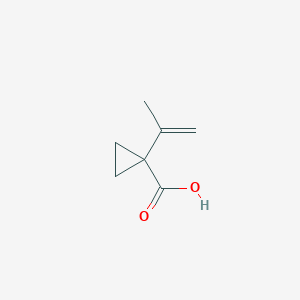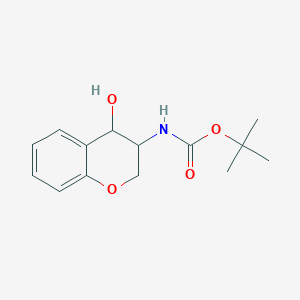
(R)-2-Amino-2-(2-chloropyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a chlorine atom at the 2-position and an aminoethanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Nucleophilic Substitution: The 2-chloropyridine undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for (2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Catalysts and solvents are chosen to enhance the efficiency of each reaction step.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or deaminated products.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-(2-chloropyridin-3-yl)ethanol: A racemic mixture of both enantiomers.
2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. The presence of the chlorine atom also imparts distinct chemical reactivity and properties.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m0/s1 |
Clave InChI |
KEPJNDSOQPYHGX-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=C(N=C1)Cl)[C@H](CO)N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)



![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)


![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)


![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
